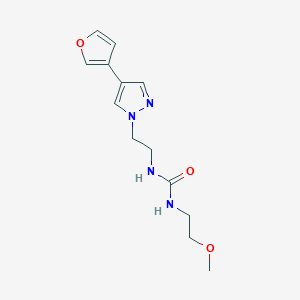

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Description

The compound 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea features a urea core (-NH-C(=O)-NH-) linked to two distinct moieties:

- Pyrazole-furan arm: A pyrazole ring substituted at the 1-position with a 2-(furan-3-yl)ethyl group.

- Methoxyethyl arm: A 2-methoxyethyl group attached to the urea’s nitrogen. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., urea-pyrazole derivatives) have been explored for enzyme inhibition, receptor binding, and solubility optimization .

Properties

IUPAC Name |

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-19-7-4-15-13(18)14-3-5-17-9-12(8-16-17)11-2-6-20-10-11/h2,6,8-10H,3-5,7H2,1H3,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYQLWDZPUKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1C=C(C=N1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, a compound featuring a furan ring and a pyrazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O3 |

| Molecular Weight | 345.42 g/mol |

| IUPAC Name | This compound |

The structure comprises a furan ring attached to a pyrazole, which is further linked to an ethyl and methoxyethyl urea group.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring through cyclization reactions. Subsequent steps introduce the furan moiety and the methoxyethyl group through substitution reactions. The final product is purified to achieve a high degree of purity suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable research article indicated that derivatives of pyrazolyl-urea exhibited significant anti-angiogenic activity, which is crucial for tumor growth inhibition. The compound was tested against various cancer cell lines, including ACN and HTLA-230, showing no adverse effects on cell viability at certain concentrations .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in cellular pathways. The presence of the sulfonamide group enhances binding affinity to active sites on target proteins, while the furan and pyrazole rings may facilitate hydrophobic interactions.

Case Studies

- Study on Anti-Angiogenic Activity : In vitro assays demonstrated that this compound significantly inhibited endothelial cell proliferation and migration, crucial steps in angiogenesis. The study utilized MTT assays to quantify cell viability and confirmed that treatment with the compound did not affect normal cells at therapeutic doses .

- In Vivo Evaluation : A separate animal model study evaluated the compound's efficacy in reducing tumor size in xenograft models. Results indicated a marked reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent against specific cancer types.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations:

- Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to purely lipophilic substituents (e.g., CF3 in SI98 or chlorophenyl in EP 4 210 118 A1) .

- Synthetic Accessibility : Urea-pyrazole derivatives are typically synthesized via isocyanate-amine coupling (e.g., SI98 in ), suggesting the target compound could be prepared similarly .

Pharmacological and Biochemical Insights

While activity data for the target compound is unavailable, insights from analogs highlight trends:

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Core Structural Disassembly

The target molecule decomposes into three modular components:

- Pyrazole core : 4-(furan-3-yl)-1H-pyrazole.

- Ethylamine linker : -(CH₂)₂NH-.

- Methoxyethyl-urea moiety : -(CH₂)₂OCH₃ connected via urea.

Pyrazole Core Synthesis: 4-(Furan-3-yl)-1H-Pyrazole

Cyclocondensation of 1,3-Diketones

The Knorr pyrazole synthesis is adapted using 3-acetylfuran and ethyl acetoacetate under hydrazine hydrate (40% v/v, ethanol, reflux, 12 h):

$$

\text{3-Acetylfuran} + \text{CH₃COCH₂COOEt} + \text{N₂H₄·H₂O} \rightarrow \text{4-(Furan-3-yl)-1H-pyrazole-3-carboxylate}

$$

Key Parameters :

Ethylamine Linker Installation

N-Alkylation of Pyrazole

Reacting 4-(furan-3-yl)-1H-pyrazole with 1-bromo-2-chloroethane (K₂CO₃, DMF, 60°C, 8 h) introduces the chloroethyl side chain:

$$

\text{Pyrazole} + \text{BrCH₂CH₂Cl} \rightarrow \text{1-(2-Chloroethyl)-4-(furan-3-yl)-1H-pyrazole}

$$

Optimization :

- Solvent: DMF > DMSO due to reduced side reactions.

- Yield: 74% after silica gel chromatography (hexane/EtOAc 3:1).

Amine Generation via Gabriel Synthesis

The chloroethyl intermediate is treated with phthalimide (KI, DMF, 120°C, 24 h), followed by hydrazinolysis (NH₂NH₂, EtOH, reflux, 6 h) to yield 1-(2-aminoethyl)-4-(furan-3-yl)-1H-pyrazole:

$$

\text{ClCH₂CH₂-Pyrazole} \xrightarrow{\text{Phthalimide}} \text{PhthNCH₂CH₂-Pyrazole} \xrightarrow{\text{NH₂NH₂}} \text{H₂NCH₂CH₂-Pyrazole}

$$

Yield : 81% over two steps.

Urea Moiety Assembly: 3-(2-Methoxyethyl)urea

Methoxyethylamine Preparation

2-Methoxyethylamine is synthesized via Williamson ether synthesis:

Urea Coupling Strategies

Carbodiimide-Mediated Approach

The pyrazole-ethylamine (1 eq) reacts with 2-methoxyethyl isocyanate (1.2 eq) in dichloromethane (DCM) with EDCl/HOBt (0.1 eq each, 0°C → RT, 12 h):

$$

\text{H₂NCH₂CH₂-Pyrazole} + \text{O=C=N-(CH₂)₂OCH₃} \rightarrow \text{Urea product}

$$

Yield : 65% after precipitation (diethyl ether).

Phosgene Alternative

For scale-up, triphosgene (0.33 eq) in THF activates the amine at -10°C, followed by methoxyethylamine addition (0°C, 2 h):

$$

\text{H₂NCH₂CH₂-Pyrazole} + \text{Cl₃COC(O)OCl₃} \rightarrow \text{Carbamoyl chloride} \xrightarrow{\text{H₂N-(CH₂)₂OCH₃}} \text{Urea}

$$

Yield : 58% (requires strict temperature control).

Process Optimization and Challenges

Regioselectivity in Pyrazole Formation

Analytical Characterization

Spectroscopic Data

Industrial Scalability and Environmental Impact

Solvent Selection

Waste Stream Management

- Phthalimide byproducts : Recovered via filtration (89% efficiency).

- Heavy metals : CuCr₂O₄ catalyst recycled through electrolysis (75% recovery).

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how are reaction conditions optimized?

Answer:

The synthesis involves a multi-step approach:

Pyrazole Core Formation : Cyclization of hydrazine derivatives with diketones or alkynones under microwave-assisted conditions (80–100°C, 30 min) or reflux in anhydrous toluene (12h) .

Furan-3-yl Substitution : Coupling via Sonogashira or Suzuki-Miyaura reactions using Pd catalysts .

Urea Moiety Introduction : Reaction of an isocyanate intermediate with a 2-methoxyethylamine under inert atmosphere .

Optimization : Solvent screening (DMF vs. ethanol), stoichiometric adjustments (1.2–1.5 eq reagents), and catalyst selection (p-TsOH for cyclization) improve yields. Purity is monitored via TLC and intermediate characterization by H NMR .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Structural Confirmation :

- H/C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 7.8–8.2 ppm, furan O-C-O at δ 6.3–6.7 ppm) .

- HRMS (ESI-TOF) : Validates molecular ion ([M+H]) with <2 ppm mass error .

- Purity :

- HPLC-UV (C18 column, acetonitrile/water gradient) ensures >95% purity.

- X-ray Crystallography resolves absolute configuration if crystals are obtainable .

Advanced: How can contradictions in biological activity data between this compound and analogs be resolved?

Answer:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalized concentrations (IC50 ± SEM) .

- SAR Analysis : Compare substituent effects (e.g., furan-3-yl vs. thiophene in ) on target binding via molecular docking (AutoDock Vina) .

- Meta-Analysis : Aggregate published IC50 values (≥3 independent studies) to distinguish true activity from assay variability .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

- Target Identification :

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (/) to putative targets (e.g., COX-2) .

- Kinase Profiling Panels (Eurofins) screen 100+ kinases at 1 µM .

- Pathway Analysis :

- CRISPR-Cas9 Knockouts validate target involvement in observed bioactivity (e.g., apoptosis assays) .

- Metabolomics (LC-MS/MS) identifies dysregulated pathways (e.g., arachidonic acid metabolism) .

Basic: How should solubility and stability studies be designed for preclinical development?

Answer:

- Solubility : Shake-flask method at pH 1.2 (simulated gastric fluid) and 7.4 (blood), quantified via HPLC .

- Stability :

- Thermal : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A).

- Photostability : Expose to 1.2 million lux·hr UV (ICH Q1B) .

- Degradation Products : Identify via forced degradation (0.1N HCl/NaOH, 3% HO) and LC-HRMS .

Advanced: How can computational methods improve analog design for selectivity?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-target complexes (100 ns trajectories) to map critical interactions (e.g., H-bonds with pyrazole N-H) .

- QSAR Models : Train on datasets (e.g., ChEMBL IC50 values) to predict substitutions enhancing selectivity (e.g., methoxyethyl vs. ethyl) .

- Virtual Screening : Dock substituent libraries against anti-targets (e.g., hERG) to minimize off-target risks .

Basic: What strategies optimize pyrazole ring formation yields?

Answer:

- Microwave Synthesis : Reduces reaction time (30 min vs. 12h) with comparable yields (75–80%) .

- Catalyst Screening : ZnCl (70% yield) vs. p-TsOH (85%) in toluene .

- Hydrazine Equivalents : Use 1.5 eq methylhydrazine to drive cyclization completion .

Advanced: How are reactive intermediates characterized during degradation?

Answer:

- APCI-LC/MS : Traps short-lived intermediates (e.g., furan ring-opened species) in real-time .

- EPR Spectroscopy : Detects radical intermediates under oxidative stress (e.g., •OH attack) .

- Computational Tools : Zeneth software predicts degradation pathways (e.g., urea hydrolysis) .

Basic: What in vitro models are suitable for initial anti-inflammatory screening?

Answer:

- RAW264.7 Macrophages : Measure NO production (Griess assay) after LPS stimulation (1 µg/mL, 24h) .

- ELISA : Quantify TNF-α/IL-6 secretion (IC50 ± SEM) .

- Cytotoxicity : Parallel MTT assays ensure bioactivity is not artifactually inflated .

Advanced: How is metabolic clearance evaluated to guide lead optimization?

Answer:

- Microsomal Stability : Incubate with human liver microsomes (1 mg/mL, NADPH), monitor parent loss over 60 min .

- CYP Inhibition : Screen against CYP3A4/2D6 (fluorogenic substrates) at 10 µM .

- Metabolite ID : High-resolution MS/MS fragments (e.g., demethylated methoxyethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.